Product packaging for Cymantrenecarboxaldehyde(Cat. No.:CAS No. 12152-61-3)

Cymantrenecarboxaldehyde

Cat. No.: B12765409
CAS No.: 12152-61-3
M. Wt: 232.07 g/mol
InChI Key: PRRNEYDSQUODBU-UHFFFAOYSA-M
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Description

Cymantrenecarboxaldehyde is a versatile organometallic compound featuring a formyl functional group attached to a cymantrene (cyclopentadienylmanganese tricarbonyl) core. This unique structure makes it a valuable precursor and building block in synthetic chemistry, particularly for the preparation of more complex organometallic systems via reactions at the aldehyde group . Researchers utilize this compound in the development of novel metal complexes with potential applications in catalysis and materials science. As a key derivative of cymantrene, its chemistry is integral to exploring the properties of manganese-based organometallics. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in controlled laboratory research settings by qualified personnel. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5MnO4- B12765409 Cymantrenecarboxaldehyde CAS No. 12152-61-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

12152-61-3

Molecular Formula

C9H5MnO4-

Molecular Weight

232.07 g/mol

IUPAC Name

carbon monoxide;cyclopenta-2,4-dien-1-ylidenemethanolate;manganese

InChI

InChI=1S/C6H6O.3CO.Mn/c7-5-6-3-1-2-4-6;3*1-2;/h1-5,7H;;;;/p-1

InChI Key

PRRNEYDSQUODBU-UHFFFAOYSA-M

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC(=C[O-])C=C1.[Mn]

Origin of Product

United States

Synthetic Strategies and Advanced Methodologies for Cymantrenecarboxaldehyde

Established Synthetic Pathways to the Cymantrenecarboxaldehyde Core

The synthesis of this compound has been approached through several established methods, primarily involving the introduction of a formyl group onto the cymantrene (B8566760) scaffold. These methods can be broadly categorized into carbonylation-based syntheses and direct formylation reactions.

Carbonylation-Based Syntheses

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) using carbon monoxide or other carbonyl-containing reagents, represent a fundamental approach to the synthesis of aldehydes. One effective strategy for the synthesis of this compound involves the carbonylation of a lithiated cymantrene intermediate. This process typically begins with the deprotonation of cymantrene using a strong organolithium base, such as n-butyllithium, to generate lithiocymantrene. This highly reactive intermediate is then treated with a suitable carbonylating agent, like N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. The subsequent workup of the reaction mixture yields this compound.

StepReagents and ConditionsProduct
1. LithiationCymantrene, n-Butyllithium, THF, -78 °CLithiocymantrene
2. CarbonylationN,N-Dimethylformamide (DMF), -78 °C to room temperatureThis compound
3. WorkupAqueous acidThis compound
This table provides a general overview of the carbonylation-based synthesis of this compound.

Formylation Reactions and Direct Functionalization of Cymantrene Derivatives

Direct formylation of the cymantrene ring offers a more direct route to this compound, avoiding the need for the pre-functionalization step of lithiation. The Vilsmeier-Haack reaction is a prominent example of such a direct formylation method. ijpcbs.comorganic-chemistry.orgchemistrysteps.comnrochemistry.comjk-sci.com This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.orgchemistrysteps.comnrochemistry.comjk-sci.com The electron-rich cyclopentadienyl (B1206354) ring of cymantrene acts as a nucleophile, attacking the electrophilic Vilsmeier reagent to form an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired this compound.

Another classical approach to the formylation of aromatic compounds is the Friedel-Crafts reaction. wikipedia.org While Friedel-Crafts acylation is a widely used method, direct formylation using formyl chloride is generally not feasible due to the instability of the reagent. However, modifications of the Friedel-Crafts reaction, such as the Gattermann-Koch reaction (using carbon monoxide and HCl) or the Gattermann reaction (using HCN and HCl), can be employed for the synthesis of aromatic aldehydes. The applicability of these specific methods to cymantrene would depend on the reactivity of the cymantrene nucleus under the strongly acidic conditions of the reaction.

ReactionFormylating AgentCatalyst/ReagentsIntermediate
Vilsmeier-HaackN,N-Dimethylformamide (DMF)Phosphorus oxychloride (POCl₃)Vilsmeier reagent (iminium salt)
Gattermann-KochCarbon Monoxide (CO), HClAlCl₃/CuClFormyl cation precursor
GattermannHydrogen Cyanide (HCN), HClLewis Acid (e.g., AlCl₃)Formimidoyl chloride precursor
This table summarizes common formylation reactions that could be applied to the synthesis of this compound.

Modern Approaches in this compound Synthesis

Contemporary synthetic efforts are focused on developing more efficient, selective, and sustainable methods for the preparation of this compound and its derivatives. These modern approaches include the use of directing groups to control regioselectivity and stereochemistry, as well as the incorporation of green chemistry principles to minimize environmental impact.

Ligand-Directed Synthesis and Stereocontrol

The introduction of a substituent on the cyclopentadienyl ring of cymantrene renders the ring prochiral, leading to the possibility of planar chirality. Ligand-directed synthesis is a powerful strategy to control the position and stereochemistry of incoming functional groups. By attaching a chiral auxiliary to the cymantrene scaffold, it is possible to direct the formylation to a specific position and to induce diastereoselectivity, leading to the formation of enantioenriched planar chiral this compound derivatives. The choice of the chiral ligand and the reaction conditions are crucial in achieving high levels of stereocontrol.

For instance, a chiral oxazoline (B21484) substituent on the cymantrene ring can direct ortho-lithiation and subsequent formylation to the adjacent position, leading to the formation of a specific diastereomer of the substituted this compound. The stereochemical outcome is dictated by the steric and electronic properties of the chiral directing group.

Sustainable and Green Chemistry Considerations in Synthesis

In line with the growing emphasis on sustainable chemical processes, modern synthetic routes to this compound are being developed with green chemistry principles in mind. nih.govyoutube.com This includes the use of less hazardous solvents, the development of catalytic rather than stoichiometric processes, and the improvement of atom economy. For example, the use of greener solvents like ionic liquids or deep eutectic solvents is being explored as alternatives to traditional volatile organic compounds. nih.govyoutube.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. rsc.org Furthermore, developing catalytic versions of formylation reactions, which would reduce the amount of waste generated from stoichiometric reagents, is an active area of research.

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Safer SolventsExploring ionic liquids or water as reaction media.
Energy EfficiencyEmploying microwave-assisted heating to reduce reaction times.
CatalysisDeveloping catalytic Vilsmeier-Haack or Friedel-Crafts type reactions.
Atom EconomyDesigning synthetic routes that maximize the incorporation of starting materials into the final product.
This table highlights the application of green chemistry principles in the synthesis of this compound.

Preparative Scale Synthesis and Isolation Techniques

The transition from laboratory-scale synthesis to preparative or industrial-scale production of this compound requires careful consideration of reaction conditions, scalability, and purification methods. For larger scale synthesis, factors such as cost of reagents, reaction safety, and ease of product isolation become paramount.

The isolation and purification of this compound from the reaction mixture is a critical step in obtaining a high-purity product. Common purification techniques include:

Column Chromatography: This is a widely used method for the purification of organic compounds. A suitable stationary phase, such as silica (B1680970) gel or alumina, and a mobile phase (a solvent or a mixture of solvents) are chosen to achieve optimal separation of the desired product from byproducts and unreacted starting materials.

Crystallization: If this compound is a solid, recrystallization from an appropriate solvent can be an effective method for purification. This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used for purification, especially if the compound is thermally stable.

The choice of the most suitable isolation and purification technique will depend on the physical properties of this compound (e.g., solid or liquid, melting/boiling point, solubility) and the nature of the impurities present in the crude product.

Reactivity Profiles and Mechanistic Studies of Cymantrenecarboxaldehyde

Nucleophilic Addition Reactions at the Cymantrene (B8566760) Aldehyde Moiety

The aldehyde group in cymantrenecarboxaldehyde is a primary site for nucleophilic attack. The stereoelectronic properties of the cymantrene fragment play a crucial role in directing the approach of nucleophiles, often leading to high degrees of stereoselectivity.

The condensation of this compound with chiral amino alcohols provides a direct route to cymantrene-derived oxazolidines. This reaction can proceed with notable diastereoselectivity, influenced by the reaction conditions. While specific studies on the solid-state reaction of this compound are not extensively documented, solid-state organic reactions, in general, can exhibit unique selectivity due to the highly ordered arrangement of molecules in the crystal lattice.

In solution, the reaction likely proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration. The stereochemical outcome is dictated by the facial selectivity of the initial nucleophilic attack of the amino group on the aldehyde, which is influenced by the steric bulk of the cymantrene group and the stereochemistry of the amino alcohol. The relative orientation of the substituents on the newly formed chiral centers in the oxazolidine (B1195125) ring is a key aspect of these investigations.

Table 1: Factors Influencing Diastereoselectivity in Oxazolidine Formation | Factor | Influence on Diastereoselectivity | |---|---| | Solvent Polarity | Can affect the stability of transition states and intermediates, thereby influencing the diastereomeric ratio. | | Temperature | Lower temperatures generally favor the thermodynamically more stable diastereomer. | | Lewis Acid Catalysis | Can enhance the electrophilicity of the aldehyde and may coordinate with both reactants, influencing the stereochemical outcome. | | Nature of Amino Alcohol | The steric and electronic properties of the substituents on the chiral amino alcohol play a significant role in facial selectivity. |

The reaction of this compound with chiral amines and amino alcohols is a powerful tool for stereochemical studies and the synthesis of chiral ligands and catalysts. The cymantrene moiety can act as a chiral auxiliary, directing the stereochemical course of the reaction.

When reacting with chiral amino alcohols, the formation of diastereomeric products allows for the investigation of the factors controlling asymmetric induction. The relative stereochemistry of the resulting products, such as oxazolidines or Schiff bases, can be determined using spectroscopic techniques like NMR. These studies provide valuable insights into the mechanism of nucleophilic addition to the this compound.

The general reaction of an aldehyde with a chiral amino alcohol can lead to a mixture of diastereomers. The diastereomeric ratio (d.r.) is a measure of the stereoselectivity of the reaction.

Organometallic reagents such as Grignard (RMgX) and Gilman (R₂CuLi) reagents are potent carbon-based nucleophiles that readily add to aldehydes to form alcohols. mdpi.comyoutube.comresearchgate.netsemanticscholar.orgresearchgate.netnih.gov The reaction of this compound with these reagents is expected to yield secondary alcohols, where a new carbon-carbon bond is formed.

The general mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to afford the alcohol.

Grignard Reagents: These reagents are highly reactive and will add to the aldehyde to form a magnesium alkoxide intermediate, which is then hydrolyzed to the corresponding secondary alcohol. mdpi.comyoutube.comresearchgate.netfau.edu

Gilman Reagents (Organocuprates): Gilman reagents are generally less basic and more selective than Grignard reagents. semanticscholar.orgresearchgate.netnih.govtu.ac.th They are also expected to add to the aldehyde functionality of this compound to produce secondary alcohols.

Table 2: Expected Products from the Reaction of this compound with Organometallic Reagents | Organometallic Reagent | General Formula | Expected Product with this compound (after workup) | |---|---|---| | Methylmagnesium Bromide | CH₃MgBr | 1-(Cymantrenyl)ethanol | | Phenylmagnesium Bromide | C₆H₅MgBr | (Cymantrenyl)(phenyl)methanol | | Lithium Dimethylcuprate | (CH₃)₂CuLi | 1-(Cymantrenyl)ethanol | | Lithium Diphenylcuprate | (C₆H₅)₂CuLi | (Cymantrenyl)(phenyl)methanol |

Condensation and Cycloaddition Reactions Leading to Complex Architectures

The aldehyde functionality of this compound serves as a versatile handle for the construction of larger, more complex molecular structures through condensation and cycloaddition reactions.

Porphyrins and corroles are tetrapyrrolic macrocycles with significant applications in various fields. The synthesis of meso-substituted porphyrins can be achieved through the acid-catalyzed condensation of aldehydes with pyrrole (B145914), a method pioneered by Rothemund and later refined by Lindsey and Adler-Longo. uea.ac.ukrasayanjournal.co.inchemhelpasap.comwikipedia.orgsynarchive.com In this context, this compound can be employed as the aldehyde component to introduce cymantrenyl moieties at the meso-positions of the porphyrin ring.

The Lindsey synthesis is typically carried out at room temperature in a chlorinated solvent with a catalytic amount of a strong acid, followed by oxidation of the intermediate porphyrinogen. uea.ac.ukrasayanjournal.co.inchemhelpasap.comsynarchive.com The condensation of four equivalents of this compound with four equivalents of pyrrole would theoretically yield meso-tetracymantrenylporphyrin.

Corroles, which are contracted analogs of porphyrins, can also be synthesized using aldehydes and pyrrole or dipyrromethanes. ias.ac.inhbni.ac.innih.gov The condensation of this compound with dipyrromethanes offers a route to meso-substituted corroles bearing cymantrenyl groups.

Table 3: Key Features of Porphyrin and Corrole Synthesis with this compound | Macrocycle | Synthetic Method | Key Reactants | Expected Product | |---|---|---|---| | Porphyrin | Lindsey or Adler-Longo | this compound, Pyrrole | meso-Tetracymantrenylporphyrin | | Corrole | Condensation | this compound, Dipyrromethane | meso-Cymantrenyl-substituted Corrole |

The aldehyde group of this compound is a key functional group for the synthesis of various heterocyclic systems.

Imidazoles: The Radziszewski synthesis is a classic method for the preparation of imidazoles, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). mdpi.comresearchgate.netwikipedia.orggoogle.comresearchgate.net By using this compound in this reaction, a cymantrenyl group can be introduced at the 2-position of the imidazole (B134444) ring.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method for the formation of thiazole rings from an α-haloketone and a thioamide. youtube.comchemhelpasap.comsynarchive.comhbni.ac.innih.govgoogle.comwikipedia.orgnih.gov While this compound is not a direct reactant in the classical Hantzsch synthesis, derivatives of cymantrene can be incorporated. For instance, an α-haloketone bearing a cymantrenyl group could be used. Alternatively, a modified Hantzsch synthesis involving an aldehyde, a ketone, and a source of sulfur and ammonia could potentially be employed to generate cymantrene-appended thiazoles.

Table 4: Synthesis of Cymantrene-Appended Heterocycles | Heterocycle | Synthetic Method | Key Reactants for Cymantrene Incorporation | |---|---|---| | Imidazole | Radziszewski Synthesis | this compound, 1,2-Dicarbonyl compound, Ammonia | | Thiazole | Hantzsch Synthesis (modified) | Cymantrene-derived α-haloketone, Thioamide |

Compound Index

Redox Chemistry and Other Metal-Mediated Transformations Involving this compound

The redox chemistry of this compound is fundamentally centered on the manganese atom within the cymantrene moiety. The electron-withdrawing nature of the aldehyde group influences the electron density at the metal center, thereby affecting its oxidation and reduction potentials. While specific electrochemical data for this compound is not extensively documented in publicly available literature, the behavior of closely related cymantrene derivatives provides significant insights into its probable redox characteristics.

The cymantrene core itself is known to undergo a one-electron oxidation process, forming a cymantrene radical cation. uea.ac.uk This process is often quasi-reversible or irreversible, indicating that the resulting radical cation is reactive and can participate in subsequent chemical reactions. uea.ac.uk For instance, studies on triazole-derivatised cymantrene complexes have shown that the cymantrene/cymantrene+ redox couple occurs at a potential of +1.400 V versus ferrocene (B1249389). uea.ac.uk The presence of an aldehyde group, being electron-withdrawing, would be expected to shift this oxidation potential to a more positive value compared to unsubstituted cymantrene.

The reduction of cymantrene derivatives has also been investigated. The electrochemical reduction of cymantrene and its methyl carboximidate derivative involves a one-electron reduction followed by chemical reactions. researchgate.net These subsequent reactions can include ligand substitution and dimerization. researchgate.net For nitroxide derivatives of cymantrene, irreversible reduction processes characteristic of the nitroxide radicals are observed at potentials around -1.0 V. nih.gov

Metal-mediated transformations involving this compound can be diverse. The aldehyde functionality serves as a versatile handle for various synthetic modifications. For example, condensation reactions are a common transformation. The synthesis of 2-imidazoline nitroxide derivatives of cymantrene involves the condensation of this compound with 2,3-bis(hydroxylamino)-2,3-dimethylbutane. nih.gov

Furthermore, the cymantrene unit can be modified through lithiation followed by reaction with electrophiles. Although not a direct transformation of the aldehyde, this highlights the reactivity of the cyclopentadienyl (B1206354) ring, which can be influenced by the aldehyde substituent. For instance, carbinol derivatives of cymantrene have been synthesized by reacting lithiated cymantrene with ketones. ijism.org

Interactive Data Table: Redox Potentials of Cymantrene Derivatives

CompoundOxidation Potential (V vs. Ferrocene)Reduction Potential (mV)Reversibility
Triazole-derivatised cymantrene+1.400-Quasi-reversible to Irreversible
Nitronyl nitroxide cymantrene derivative+793-1096Reversible (Oxidation), Irreversible (Reduction)
Imino nitroxide cymantrene derivative+1284-982Irreversible

Kinetic and Thermodynamic Aspects of this compound Transformations

The stability of cymantrene derivatives is an important thermodynamic consideration. For example, 2-imidazoline nitroxide derivatives of cymantrene have been shown to exhibit high kinetic stability in both solid and solution forms under normal conditions. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating thermodynamic parameters. For instance, DFT calculations have been employed to determine the thermodynamic parameters of novel benzofuroxan (B160326) derivatives, including enthalpies of formation. nih.gov Similar computational approaches could be applied to this compound and its reaction intermediates to predict their thermodynamic properties.

The following table summarizes the types of data that would be relevant for a comprehensive understanding of the kinetic and thermodynamic aspects of this compound transformations, based on studies of related compounds.

Interactive Data Table: Relevant Kinetic and Thermodynamic Parameters for Cymantrene Derivatives

ParameterMethod of DeterminationSignificance
Rate ConstantsDigital Simulation of Voltammetry, SpectroelectrochemistryQuantifies the speed of electron transfer and subsequent chemical reactions.
Activation EnergyTemperature-dependent kinetic studiesDetermines the energy barrier for a reaction to occur.
Enthalpy of Reaction (ΔH)Calorimetry, DFT CalculationsIndicates whether a reaction is exothermic or endothermic.
Entropy of Reaction (ΔS)Calorimetry, DFT CalculationsMeasures the change in disorder during a reaction.
Gibbs Free Energy of Reaction (ΔG)ΔG = ΔH - TΔS, Electrochemical MeasurementsDetermines the spontaneity of a reaction.

Structural Elucidation and Advanced Spectroscopic Characterization of Cymantrenecarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of cymantrene (B8566760) derivatives, offering precise information about the proton and carbon environments within the molecule.

The ¹H-NMR spectrum of cymantrenecarboxaldehyde is characterized by distinct signals corresponding to the aldehyde proton and the protons of the cyclopentadienyl (B1206354) (Cp) ring. The aldehyde proton (-CHO) is significantly deshielded and appears as a singlet in the downfield region of the spectrum, typically around 9.8-10.0 ppm. This pronounced downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond.

The four protons on the substituted cyclopentadienyl ring are chemically non-equivalent, appearing as two sets of multiplets, often described as pseudo-triplets or complex multiplets. These protons resonate in a region shifted downfield compared to unsubstituted cymantrene (which appears as a sharp singlet at ~4.7 ppm in CDCl₃). The electron-withdrawing aldehyde group reduces the electron density on the ring, causing this deshielding. The protons adjacent to the aldehyde substituent (H-2, H-5) are typically found at a lower field than the protons further away (H-3, H-4).

The ¹³C-NMR spectrum provides complementary information. The aldehyde carbonyl carbon (C=O) exhibits a characteristic resonance in the far downfield region, typically between 190 and 195 ppm. The carbonyl ligands of the Mn(CO)₃ moiety are even further downfield, appearing as a sharp, intense signal around 223 ppm. The carbons of the cyclopentadienyl ring also show distinct signals. The carbon atom directly bonded to the aldehyde group (C-1) is the most downfield of the ring carbons due to the substituent effect. The other four carbons of the Cp ring (C-2/5 and C-3/4) appear at higher fields.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.8 - 10.0Singlet (s)
Cp-H (H-2, H-5)5.4 - 5.6Multiplet (m)
Cp-H (H-3, H-4)5.1 - 5.3Multiplet (m)
Carbon AssignmentExpected Chemical Shift (δ, ppm)
Manganese Carbonyls (Mn-CO)~223
Aldehyde Carbonyl (C=O)190 - 195
Cp-C (C-1)~95
Cp-C (C-2, C-5)~88
Cp-C (C-3, C-4)~86

While 1D NMR provides chemical shift information, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure by establishing through-bond connectivity. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons. For this compound, cross-peaks would be observed between the adjacent protons on the cyclopentadienyl ring (H-2 with H-3, and H-5 with H-4), confirming their neighboring relationship. The aldehyde proton would show no COSY correlations, confirming it is an isolated spin system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu An HSQC spectrum of this compound would show a cross-peak connecting the aldehyde proton signal (~9.9 ppm) to the aldehyde carbon signal (~192 ppm). Similarly, each distinct proton signal from the Cp ring (~5.5 ppm and ~5.2 ppm) would correlate to its respective carbon signal (~88 ppm and ~86 ppm), allowing for direct assignment of the C-H pairs. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for mapping long-range (2-3 bond) C-H correlations, which helps piece together the molecular skeleton. columbia.edu Key correlations for this compound would include:

A cross-peak from the aldehyde proton (¹H) to the ring carbon it is attached to (C-1), a two-bond correlation.

Cross-peaks from the H-2/H-5 protons to the aldehyde carbonyl carbon (C=O), a three-bond correlation, definitively linking the aldehyde group to the ring.

Cross-peaks between the Cp-ring protons and their neighboring carbons within the ring.

Together, these 2D techniques provide a comprehensive and definitive map of the molecular structure, confirming the substitution pattern and the connectivity of all atoms. youtube.com

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomerism. nih.gov While this compound itself is structurally rigid, the cymantrene moiety can be incorporated into larger, more flexible molecules, such as porphyrins, where its dynamic behavior becomes significant.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic bond vibrations. IR and Raman spectroscopy are complementary techniques that together offer a complete picture of the vibrational modes of this compound. nih.govchemrxiv.org

The IR spectrum of this compound is dominated by intense absorptions from the carbonyl groups. The three terminal carbonyl ligands on the manganese atom give rise to two very strong and sharp bands, characteristic of the C₃ᵥ local symmetry of the Mn(CO)₃ group. These typically appear in the range of 2030-2020 cm⁻¹ (A₁ mode, symmetric stretch) and 1950-1940 cm⁻¹ (E mode, asymmetric stretch). ineosopen.org The presence of these intense bands is a definitive diagnostic for the cymantrene moiety.

The aldehyde functional group also has highly characteristic IR absorptions. The C=O stretching vibration appears as a strong, sharp band, typically around 1700-1685 cm⁻¹. Its position is slightly lower than that of a typical aliphatic aldehyde due to conjugation with the cyclopentadienyl ring. Furthermore, the aldehyde C-H bond exhibits a pair of weak to medium absorptions around 2830-2810 cm⁻¹ and 2730-2710 cm⁻¹, the latter of which is particularly diagnostic for aldehydes. missouri.edu

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
C-H StretchAldehyde (-CHO)~2820, ~2720Weak-Medium
C≡O Stretch (Symmetric, A₁)Manganese Carbonyls~2025Very Strong
C≡O Stretch (Asymmetric, E)Manganese Carbonyls~1945Very Strong
C=O StretchAldehyde (-CHO)~1695Strong
C=C StretchCyclopentadienyl Ring~1410Medium

Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR absorption depends on a change in the bond's dipole moment during vibration, Raman scattering depends on a change in the bond's polarizability. nih.gov Therefore, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.

In this compound, the symmetric C≡O stretching mode (A₁) of the Mn(CO)₃ group is expected to be very intense in the Raman spectrum. ias.ac.in The symmetric "breathing" mode of the cyclopentadienyl ring, which involves the entire ring expanding and contracting, also gives rise to a strong Raman signal. The aldehyde C=O stretch is also Raman active and typically appears near its IR frequency. The C-H stretching vibrations of both the aldehyde and the Cp ring are also observable. The complementary nature of the two techniques ensures that a full assignment of the molecule's fundamental vibrational modes can be achieved. ias.ac.inresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organometallic compounds like this compound. It provides precise information on the molecular weight and elemental composition, and offers significant insights into the compound's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the molecular formula of this compound and its derivatives. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). nih.govvlabs.ac.in

This high mass accuracy allows for the calculation of a precise elemental composition. For this compound, with the chemical formula C₉H₅MnO₄, the exact mass can be calculated and compared to the experimentally measured mass. The ability to distinguish between ions with very similar nominal masses (isobars) is a key advantage of HRMS, ensuring confident identification and formula assignment. For instance, HRMS can differentiate the molecular ion of this compound from other potential species with the same nominal mass but different elemental compositions. This level of precision is crucial for confirming the identity of newly synthesized derivatives or for identifying unknown analytes in complex mixtures.

Fragmentation Pathways and Structural Information from Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) provides valuable structural information by inducing fragmentation of the parent molecule. youtube.com The resulting fragmentation pattern is a characteristic fingerprint that helps in identifying the compound and understanding its chemical structure. For this compound, the fragmentation is expected to occur at both the cymantrene "piano-stool" structure and the aldehyde substituent.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ due to the stability of the aromatic cyclopentadienyl ring. youtube.com Key fragmentation pathways would likely include:

Sequential loss of carbonyl (CO) ligands: A characteristic fragmentation pattern for the (η⁵-C₅H₅)Mn(CO)₃ moiety is the stepwise loss of the three carbonyl groups, leading to fragment ions at m/z values corresponding to [M-CO]⁺, [M-2CO]⁺, and [M-3CO]⁺.

Cleavage at the aldehyde group: Aldehydes typically undergo α-cleavage. uobabylon.edu.iq This would result in the loss of a hydrogen radical to form a stable acylium ion [M-H]⁺, or the loss of the entire formyl group (•CHO) to yield an ion at [M-29]⁺. youtube.comuobabylon.edu.iq

The interplay of these pathways provides a detailed map of the molecule's connectivity. The relative abundance of the fragment ions can also give clues about the stability of the resulting ions and radicals. researchgate.net

Table 1: Predicted Mass Spectrometric Fragments for this compound

Fragment Ion Predicted m/z Description
[C₉H₅MnO₄]⁺ 248 Molecular Ion (M⁺)
[C₈H₅MnO₃]⁺ 220 Loss of one CO ligand
[C₇H₅MnO₂]⁺ 192 Loss of two CO ligands
[C₆H₅MnO]⁺ 164 Loss of three CO ligands
[C₉H₄MnO₄]⁺ 247 Loss of H radical (α-cleavage)
[C₈H₅MnO₃]⁺ 219 Loss of CHO radical (α-cleavage)
[C₅H₅Mn]⁺ 120 Cyclopentadienylmanganese ion

Note: m/z values are calculated using the most abundant isotopes.

Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures and Natural Product Derivates

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound and many of its derivatives. vlabs.ac.in

In a typical GC-MS analysis, a sample mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound. mdpi.com This allows for the positive identification of individual components within a complex mixture, such as the products of a chemical reaction or impurities in a sample.

For less volatile derivatives or for the analysis of cymantrene-containing moieties attached to natural products, chemical derivatization may be employed. biointerfaceresearch.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis. For example, a polar functional group on a cymantrene derivative could be converted to a less polar, more volatile silyl (B83357) ether. The resulting data provides both the retention time from the GC and the mass spectrum from the MS, offering two independent parameters for confident compound identification.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. It is a fundamental technique for characterizing the chromophoric systems present in this compound and its derivatives.

Analysis of Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within its two main chromophores: the cymantrene moiety and the carboxaldehyde group. The absorption of UV or visible radiation promotes electrons from a lower energy ground state to a higher energy excited state.

The principal electronic transitions observed include:

π → π* transitions: These are high-energy, high-intensity transitions associated with the conjugated π-electron system of the cyclopentadienyl ring and the carbonyl group of the aldehyde.

n → π* transitions: This transition involves the promotion of a non-bonding electron (from the oxygen atom of the aldehyde) to an anti-bonding π* orbital. These transitions are typically of lower energy and lower intensity compared to π → π* transitions.

Metal-to-Ligand Charge Transfer (MLCT): Characteristic of organometallic complexes, these transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital (e.g., of the CO or cyclopentadienyl ligands).

d-d transitions: These involve the excitation of an electron between d-orbitals of the manganese center. They are often weak and can be obscured by more intense charge-transfer bands.

The combination of these transitions gives the UV-Vis spectrum of cymantrene derivatives its characteristic appearance, providing valuable information about the electronic structure of the molecule.

Table 2: Typical Electronic Transitions in Cymantrene Derivatives

Transition Type Chromophore Typical Wavelength Region (nm) Molar Absorptivity (ε)
n → π* C=O (Aldehyde) 270 - 350 Low
π → π* C₅H₄CHO, C=O 200 - 270 High

Solvent Effects and Solvatochromism Investigations

Solvatochromism is the phenomenon where the position of an absorption band in the UV-Vis spectrum of a compound changes with the polarity of the solvent in which it is dissolved. This effect arises from differential solvation of the ground and excited states of the molecule. youtube.com Investigating the solvatochromism of this compound can provide insights into the nature of its electronic transitions.

The expected solvent effects on the key transitions are:

n → π* Transition: The non-bonding electrons of the carbonyl oxygen are typically solvated by polar, protic solvents through hydrogen bonding. This stabilizes the ground state more than the excited state, leading to an increase in the transition energy. researchgate.net Consequently, the n → π* absorption band is expected to undergo a hypsochromic (blue) shift to shorter wavelengths as solvent polarity increases.

π → π* Transition: The excited state of a π → π* transition is generally more polar than the ground state. Polar solvents will therefore stabilize the excited state more than the ground state, decreasing the energy gap for the transition. researchgate.net This results in a bathochromic (red) shift to longer wavelengths with increasing solvent polarity.

By systematically measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., from hexane (B92381) to ethanol (B145695) to water), one can observe these shifts and confirm the assignment of the absorption bands. The magnitude of the solvatochromic shift can also provide information about the change in dipole moment of the molecule upon electronic excitation.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Cymantrene

Computational Chemistry and Theoretical Modeling of Cymantrenecarboxaldehyde Systems

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electron distribution. These investigations for cymantrenecarboxaldehyde would typically involve sophisticated calculations to solve approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for organometallic systems. arxiv.orgmdpi.com DFT calculations are employed to determine the most stable geometric arrangement of atoms in this compound, a process known as geometry optimization. stackexchange.com This involves finding the coordinates on the potential energy surface that correspond to the lowest possible energy. stackexchange.com

The stability of the molecule can be assessed by analyzing its thermodynamic properties, which can also be derived from DFT calculations. researchgate.net Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles. While specific experimental or calculated values for this compound are not available in the cited literature, a typical output of such a study is illustrated below.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound. (Note: These are representative values and not from actual calculations on the molecule.)

ParameterValue
Mn-Cp (centroid) distance~1.79 Å
Mn-C (carbonyl) distance~1.85 Å
C-O (carbonyl) bond length~1.14 Å
Cp C-C bond length~1.42 Å
C-C (Cp-aldehyde) bond length~1.48 Å
C=O (aldehyde) bond length~1.21 Å

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameterization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties. rsc.orgdigitellinc.com

For a molecule like this compound, high-level ab initio calculations would be computationally intensive but could yield benchmark-quality data on its enthalpy of formation, electronic energies, and other thermochemical properties. nih.gov Such high-accuracy predictions are crucial for validating results from more approximate methods like DFT and for creating reliable datasets for developing new computational models. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

Computational modeling is indispensable for mapping out the intricate pathways of chemical reactions. It allows for the identification of short-lived transition states and the calculation of energy barriers, which are key to understanding reaction kinetics and selectivity. researchgate.net

To study a reaction involving this compound, computational chemists can map the potential energy surface connecting reactants to products. arxiv.org Techniques like the Nudged Elastic Band (NEB) method or intrinsic reaction coordinate (IRC) calculations are used to identify the minimum energy pathway and locate the transition state—the highest energy point along this path. nih.govyoutube.com

The energy difference between the reactants and the transition state is the activation energy or energy barrier. researchgate.netfaccts.de Calculating this barrier provides a quantitative measure of how fast a reaction is likely to proceed. nih.govchemrxiv.org For example, modeling the addition of a nucleophile to the aldehyde group of this compound would involve calculating the energy barrier for this transformation, thereby predicting its feasibility and rate. nih.gov

Table 2: Representative Data from a Reaction Pathway Calculation. (Note: This table is illustrative and does not represent a specific reaction of this compound.)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.5
Products-15.0

Many chemical reactions can produce multiple stereoisomers. Computational chemistry can predict which isomer is more likely to form by comparing the energies of the different transition states leading to each product. nih.gov The stereochemical outcome is determined by the difference in the activation energies (ΔΔG‡) of the competing pathways.

For reactions involving chiral derivatives of this compound or reactions with chiral reagents, computational models can be used to predict enantioselectivity or diastereoselectivity. arxiv.org By calculating the energies of the various diastereomeric transition states, researchers can understand the origins of stereocontrol and design more selective reactions. Machine learning models are also increasingly being used in combination with computational chemistry to predict stereoselectivity with high accuracy. nih.govarxiv.org

In Silico Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and identifying unknown compounds. researchgate.netnih.gov

In silico prediction of spectra for this compound would involve calculating the properties that govern its interaction with electromagnetic radiation. For instance:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C) can be calculated by determining the magnetic shielding around each nucleus. These predictions are highly dependent on the accuracy of the calculated molecular geometry. nih.gov

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. The resulting predicted IR spectrum, showing characteristic peaks for C=O (carbonyl and aldehyde) and C-H stretches, can be compared directly with experimental data. arxiv.orgarxiv.orgnih.gov

UV-Vis Spectroscopy: The energies of electronic transitions can be calculated using methods like Time-Dependent DFT (TD-DFT). This allows for the prediction of the absorption wavelengths (λ_max) in the UV-Visible spectrum, which correspond to electron excitations within the molecule. researchgate.netnih.gov

Computational and Theoretical Analysis of this compound: A Search for In-Depth Studies

A comprehensive review of scientific literature was conducted to generate a detailed article on the computational chemistry and theoretical modeling of this compound. The investigation focused on specific areas of computational analysis, including Nuclear Magnetic Resonance (NMR) chemical shift and coupling constant calculations, theoretical vibrational spectra (Infrared and Raman), molecular dynamics simulations for conformational and interaction analysis, and frontier molecular orbital (HOMO-LUMO) analysis for predicting chemical reactivity.

Despite a thorough search of available scientific databases and academic journals, specific computational studies providing detailed data, such as calculated NMR chemical shifts, theoretical vibrational frequencies, or HOMO-LUMO energy values for this compound, could not be located.

While the theoretical frameworks and computational methodologies for these types of analyses are well-established and routinely applied to a wide range of organic and organometallic compounds, it appears that dedicated computational studies on this compound have not been published or are not readily accessible in the public domain.

Therefore, it is not possible to provide the requested detailed research findings and data tables for the specified subsections, as the primary research data for this particular compound is not available in the consulted scientific literature.

Advanced Applications and Materials Science Leveraging Cymantrenecarboxaldehyde

Development of Cymantrene-Derived Functional Materials

The incorporation of the cymantrene (B8566760) moiety into larger molecular architectures has led to the creation of novel functional materials with tailored properties. These materials leverage the electrochemical, photochemical, and structural characteristics of the cymantrene unit.

Optoelectronic and Photonic Materials Incorporating Cymantrenyl Porphyrin Frameworks

Porphyrins are a class of highly conjugated macrocyclic compounds that play a crucial role in various biological processes and have found extensive applications in optoelectronics and photonics. nih.govresearchgate.net The electronic properties of porphyrins can be finely tuned by introducing peripheral substituents. The functionalization of porphyrins with organometallic fragments like cymantrene is a promising strategy for developing new materials with enhanced nonlinear optical (NLO) properties and charge-transfer capabilities. nih.gov

While specific examples of cymantrenyl porphyrin frameworks in optoelectronic devices are still emerging, the inherent properties of cymantrene suggest significant potential. The electron-rich nature of the manganese center and the ability of the cyclopentadienyl (B1206354) ligand to engage in π-stacking interactions could facilitate intramolecular energy and electron transfer processes within a porphyrin assembly. nih.govnih.gov These interactions are critical for applications in organic light-emitting diodes (OLEDs), solar cells, and optical sensors. chalmers.se

Table 1: Potential Effects of Cymantrene Functionalization on Porphyrin Properties

PropertyPotential Influence of Cymantrene Moiety
Absorption/Emission Spectra Red-shifting of absorption and emission bands due to extended π-conjugation.
Nonlinear Optical (NLO) Properties Enhancement of NLO response due to the presence of the metal center.
Charge Carrier Mobility Improved charge transport through π-stacking of cymantrene units.
Photostability Potential for increased stability of the porphyrin macrocycle.

This table outlines the theoretical benefits of incorporating cymantrene into porphyrin-based materials for optoelectronic applications.

Applications in Chemical Sensing and Molecular Recognition

The development of chemical sensors and systems for molecular recognition is a rapidly growing field with applications in environmental monitoring, medical diagnostics, and industrial process control. mdpi.comresearchgate.net The principle of molecular recognition relies on the specific interaction between a host molecule (the sensor) and a guest molecule (the analyte). mdpi.com

Cymantrene-containing compounds have shown promise in this area. For instance, clathrochelate complexes featuring axial cymantrene moieties have been synthesized. These cage-like structures have the potential for molecular recognition, where the cymantrene unit can influence the binding affinity and selectivity for specific guest molecules. The electrochemical properties of the cymantrene core can also be exploited for the development of redox-active sensors, where the binding of an analyte induces a measurable change in the oxidation state of the manganese center.

Thioureido derivatives of cymantrene have been shown to exhibit photochromism, where irradiation with light leads to a color change. acs.org This property can be harnessed for the development of optical sensors. The coordination of an analyte to the cymantrene derivative could modulate its photochromic behavior, providing a visual or spectroscopic signal for detection.

Hybrid Organic-Inorganic Materials and Coordination Polymers with Cymantrene Moieties

Hybrid organic-inorganic materials combine the desirable properties of both organic components (e.g., processability, flexibility) and inorganic components (e.g., thermal stability, conductivity). Coordination polymers are a class of hybrid materials constructed from metal ions or clusters linked by organic ligands. ntu.edu.twrsc.orgmdpi.com

The synthesis of a rigid-rod phenylene-cymantrenylene copolymer has been reported, demonstrating the feasibility of incorporating the cymantrene unit into a polymeric backbone via Suzuki coupling. acs.org Such organometallic polymers can exhibit interesting electronic and photophysical properties.

Furthermore, manganese-based coordination polymers have been synthesized using various organic linkers. ntu.edu.twrsc.org While not all of these directly incorporate cymantrenecarboxaldehyde, they establish the groundwork for designing such materials. By using a derivative of this compound as the organic linker, it is possible to create coordination polymers where the cymantrene moiety is an integral part of the framework. These materials could find applications in gas storage, separation, and catalysis, with the cymantrene unit influencing the porosity and surface properties of the material.

Table 2: Examples of Manganese-Based Coordination Polymers

LinkerMetal CenterDimensionalityReference
[Mn(N)(CN)4]2-Mn(V), Ni(II), Cu(II)1D ntu.edu.tw
2,4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acidMn(II)1D and 2D rsc.org
3-(2′,4′-dicarboxylphenoxy)phthalic acidMn(II)2D mdpi.com

This table provides examples of manganese-based coordination polymers, illustrating the versatility of manganese in forming extended network structures.

Catalytic Roles of this compound Derivatives

The manganese center in cymantrene and its derivatives can participate in a variety of catalytic transformations. By modifying the cyclopentadienyl ligand with functional groups derived from this compound, it is possible to create tailored catalysts for specific applications.

Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.govresearchgate.net

While the direct use of this compound as a chiral auxiliary has not been extensively reported, its structure provides a platform for the synthesis of chiral ligands for asymmetric catalysis. For example, the aldehyde functionality can be converted into a chiral amine or alcohol, which can then be incorporated into a ligand framework. The steric bulk and electronic properties of the cymantrene moiety can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions.

Table 3: Common Classes of Chiral Auxiliaries

Auxiliary ClassKey Structural FeatureTypical Applications
Oxazolidinones Chiral heterocyclic ringAldol (B89426) reactions, alkylations
Camphorsultams Fused bicyclic system derived from camphorDiels-Alder reactions, conjugate additions
Ephedrine Derivatives Chiral amino alcoholAlkylations, reductions

This table lists common classes of chiral auxiliaries, providing a context for the potential development of cymantrene-based analogues.

Cymantrene-Based Complexes in Homogeneous and Heterogeneous Catalysis

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in solution. alfa-chemistry.com Heterogeneous catalysis, on the other hand, utilizes a catalyst in a different phase, usually a solid. neumannlab.sciencemdpi.com

Manganese-based complexes have emerged as promising catalysts for a range of organic transformations, offering a more sustainable alternative to precious metal catalysts. exlibrisgroup.comnih.gov Homogeneous manganese catalysts have been successfully employed in hydrogenation, hydrosilylation, and C-H activation reactions. nih.gov The cymantrene ligand, with its strong electron-donating ability, can modulate the reactivity of the manganese center, potentially enhancing its catalytic activity and selectivity.

For heterogeneous catalysis, cymantrene-based complexes can be immobilized on solid supports such as silica (B1680970), alumina, or carbon materials. mdpi.comuniv-artois.fr This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The functionalization of this compound can be used to anchor the catalytic complex to the support material. These supported catalysts could be effective in a variety of industrial processes, including the production of fine chemicals and pharmaceuticals.

Advanced Chemical Design and Engineering

The aldehyde group of this compound serves as a key reactive site for building advanced polymeric structures. Two primary strategies employed are polycondensation reactions, particularly for the synthesis of polyazomethines (also known as Schiff base polymers), and Knoevenagel condensation for the creation of vinylene-linked polymers. These methods allow for the systematic incorporation of the cymantrene moiety into polymer backbones, leading to materials with potentially valuable properties.

Polyazomethines derived from aromatic aldehydes are noted for their thermal stability and semiconducting properties. The synthesis of these polymers typically involves the reaction of a dialdehyde (B1249045) with a diamine. While specific data on polymers derived directly from this compound is emerging, analogous polyazomethines synthesized from terephthalaldehyde (B141574) provide insight into the expected properties. For instance, a poly(azomethine) prepared from terephthalaldehyde and 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane demonstrates good solubility in various organic solvents and exhibits a significant increase in electrical conductivity upon doping. mdpi.com

The general characteristics of Schiff base polymers include high thermal stability, with decomposition temperatures often exceeding 270°C. mdpi.com The electrical conductivity of these materials can be tuned, with reported values in the range of 10⁻⁵ S·cm⁻¹ to 10⁻³ S·cm⁻¹ after doping. mdpi.com The optical properties are also of significant interest, with the potential for applications in nonlinear optics. The nonlinear refractive index (n₂) is a key parameter for such applications, and Schiff base ligands have been reported to possess high n₂ values, on the order of 10⁻¹¹ m²/W. uobasrah.edu.iq

Another promising avenue in the advanced chemical design of materials from this compound is the Knoevenagel polycondensation. This reaction, which involves the condensation of a carbonyl group with an active methylene (B1212753) compound, can be used to create vinylene-linked two-dimensional covalent organic frameworks (2D-COFs). nih.gov These materials are characterized by their extended π-conjugation and high chemical stability, making them attractive for applications in electronics and optics. nih.gov

The following interactive table summarizes the typical properties of analogous polyazomethine systems, which can serve as a predictive baseline for materials derived from this compound.

PropertyTypical ValueConditions
Thermal Stability (Decomposition Temp.)> 270 °CTGA
Electrical Conductivity (Doped)10⁻⁵ - 10⁻³ S·cm⁻¹Doping with HCl or I₂
Nonlinear Refractive Index (n₂)~3.03 x 10⁻¹¹ m²/W473 nm cw laser

Future Perspectives and Interdisciplinary Research Directions

Advancements in Asymmetric Synthesis Utilizing Cymantrenecarboxaldehyde

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This compound serves as a valuable scaffold for the creation of sophisticated chiral ligands. The inherent planar chirality of the cymantrene (B8566760) unit, combined with the versatility of the aldehyde functional group, allows for the synthesis of a diverse range of ligands with tunable steric and electronic properties.

Researchers are actively exploring the derivatization of this compound to produce chiral phosphine (B1218219), amine, and alcohol ligands. These ligands, when complexed with transition metals, are being investigated for their efficacy in a variety of asymmetric transformations, including hydrogenation, allylic alkylation, and Diels-Alder reactions. The goal is to achieve high enantioselectivities and catalytic efficiencies, leveraging the unique stereoelectronic environment provided by the cymantrene core.

Table 1: Potential Chiral Ligands Derived from this compound and Their Applications in Asymmetric Catalysis

Ligand TypeSynthetic Strategy from this compoundPotential Asymmetric ReactionsMetal Catalyst
Chiral Phosphine LigandsReductive amination followed by phosphine introductionAsymmetric Hydrogenation, Cross-Coupling ReactionsRhodium, Palladium, Iridium
Chiral Amino Alcohol LigandsNucleophilic addition of organometallic reagentsAsymmetric Transfer Hydrogenation, Aldol (B89426) ReactionsRuthenium, Zinc
Chiral Schiff Base LigandsCondensation with chiral primary aminesAsymmetric Cyanation, Strecker SynthesisTitanium, Copper
Chiral Oxazoline (B21484) LigandsMulti-step synthesis involving cyclizationAsymmetric Allylic Alkylation, Conjugate AdditionPalladium, Copper

Integration with Supramolecular Chemistry for Novel Architectures

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The distinct polarity and potential for hydrogen bonding and π-π stacking interactions make this compound and its derivatives attractive building blocks for the construction of novel supramolecular architectures.

Current research is directed towards the self-assembly of cymantrene-containing molecules into discrete structures, such as macrocycles and cages, as well as extended networks like coordination polymers and metal-organic frameworks (MOFs). The aldehyde functionality can be readily modified to introduce specific recognition sites, enabling programmed self-assembly into predictable and functional superstructures. These novel architectures are being explored for applications in host-guest chemistry, molecular sensing, and catalysis. For instance, coordination polymers incorporating cymantrene units may exhibit interesting electronic or magnetic properties.

Exploration of this compound in Bio-inspired Chemical Systems

Bio-inspired chemistry seeks to mimic the structure and function of biological systems to create novel synthetic molecules and materials with advanced properties. The unique combination of an organometallic core and a reactive organic functional group in this compound makes it a compelling candidate for the development of bio-inspired systems.

One area of investigation is the use of cymantrene derivatives as mimics of metalloenzymes. The manganese center, coordinated to the cyclopentadienyl (B1206354) ring and carbonyl ligands, can potentially model the active sites of certain enzymes involved in redox processes. Furthermore, the ability to functionalize the cyclopentadienyl ring via the aldehyde group allows for the attachment of substrate-binding sites or other biomimetic moieties. Another promising direction is the development of cymantrene-based sensors. The electronic properties of the cymantrene unit are sensitive to its local environment, and modifications at the aldehyde can be designed to induce a measurable spectroscopic or electrochemical response upon binding to a specific analyte.

Synergistic Approaches: Combining Experimental and Computational Methodologies

To fully unlock the potential of this compound, a synergistic approach that combines experimental synthesis and characterization with computational modeling is essential. Density Functional Theory (DFT) calculations are being employed to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. These theoretical insights can guide the rational design of new ligands for asymmetric catalysis, predict the geometry of supramolecular assemblies, and elucidate the mechanisms of bio-inspired catalytic cycles.

Experimental techniques such as cyclic voltammetry, UV-Vis spectroscopy, and X-ray crystallography provide crucial data to validate and refine the computational models. This iterative cycle of prediction and experimental verification accelerates the discovery and optimization of new functional molecules and materials based on the cymantrene scaffold.

Table 2: Combined Experimental and Computational Techniques for a Deeper Understanding of this compound

Research AreaExperimental TechniquesComputational MethodsInsights Gained
Asymmetric CatalysisNMR Spectroscopy, HPLC, X-ray CrystallographyDFT, Molecular MechanicsLigand-metal interactions, transition state analysis, prediction of enantioselectivity
Supramolecular ChemistrySingle Crystal X-ray Diffraction, AFM, TEMMolecular Dynamics, Monte Carlo SimulationsPrediction of self-assembly pathways, stability of supramolecular structures
Bio-inspired SystemsCyclic Voltammetry, UV-Vis, Fluorescence SpectroscopyQM/MM Calculations, Docking StudiesElectronic properties, sensor response mechanisms, enzyme active site modeling

Role in Emerging Fields (e.g., sustainable chemistry, smart materials)

The unique properties of this compound also position it as a valuable component in emerging fields like sustainable chemistry and the development of smart materials.

In the context of sustainable chemistry , cymantrene-based catalysts are being explored for their potential to promote more efficient and environmentally benign chemical transformations. The manganese core is a more earth-abundant and less toxic alternative to some precious metal catalysts. Research is focused on developing robust and recyclable cymantrene-based catalysts for green chemical processes.

In the realm of smart materials , the responsive nature of the cymantrene moiety to external stimuli such as light, heat, or redox changes is being investigated. By incorporating this compound derivatives into polymers or other material matrices, it may be possible to create materials with tunable optical, electronic, or mechanical properties. For example, polymers containing cymantrene units could exhibit switchable conductivity or color upon electrochemical stimulation, paving the way for applications in sensors, displays, and molecular switches.

Q & A

Q. What frameworks support rigorous reporting of this compound studies?

  • Methodological Answer : Follow the Standards for Reporting Qualitative Research (SRQR) for mechanistic studies, including detailed methods, raw data appendices, and uncertainty analysis. Adhere to IUPAC nomenclature and journal-specific guidelines for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.